Cyclopropanone oxime is an organic compound characterized by the presence of a cyclopropane ring and an oxime functional group. The molecular formula for cyclopropanone oxime is . Structurally, it consists of a three-membered cyclopropane ring with a carbonyl group that has been converted into an oxime through reaction with hydroxylamine. The general structure can be represented as follows:
where the nitrogen atom is double-bonded to the carbon atom of the cyclopropanone, and a hydroxyl group is attached to the nitrogen .
The synthesis of cyclopropanone oxime primarily involves the following method:
Additionally, alternative synthetic routes may include metal-catalyzed reactions involving cyclopropanones and various nucleophiles .
Cyclopropanone oxime has several potential applications:
Several compounds share structural similarities with cyclopropanone oxime. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclobutanone Oxime | Four-membered ring | Larger ring size; different reactivity patterns |
| 2-Pyridinemethanol Oxime | Acyclic | Contains a heterocyclic nitrogen; different properties |
| Acetophenone Oxime | Acyclic | Aromatic ketoxime; exhibits distinct reactivity |
| Propionitrile Oxime | Acyclic | Contains a nitrile group; different functional groups |
Cyclopropanone oxime's unique three-membered ring structure distinguishes it from other similar compounds, influencing its chemical behavior and potential applications .
The study of oximes—organic compounds containing the ═N–OH functional group—dates to the late 19th century, with foundational work by Ludwig Mond and others on their formation from aldehydes and ketones. Cyclopropanone oxime, however, gained prominence much later, as chemists began exploring strained ring systems in the mid-20th century. The compound’s synthesis was first reported via the condensation of cyclopropanone with hydroxylamine (NH₂OH), a reaction that remains the primary route to its production. Early research focused on its tautomeric behavior and geometric isomerism (syn vs. anti configurations), which influence its reactivity in subsequent transformations.
A key milestone came with the recognition of cyclopropanone oxime’s utility in metal-mediated reactions. For instance, nickel(II) and iron(II) catalysts were found to facilitate its conversion into vicinal dioximes and aromatic ketoximes, respectively. These discoveries aligned with broader trends in organometallic chemistry, where oximes served as ligands or intermediates in cross-coupling reactions. By the 21st century, cyclopropanone oxime had become a model substrate for studying strain-driven reactivity, enabling innovations in C–H functionalization and cycloaddition chemistry.
Cyclopropane derivatives are prized for their angular strain, which imparts unique electronic properties and kinetic instability. Cyclopropanone oxime has been instrumental in accessing these derivatives through two primary pathways: (1) functionalization of the oxime group and (2) ring-opening or expansion reactions.
The ═N–OH moiety in cyclopropanone oxime undergoes diverse transformations, enabling the synthesis of nitriles, amines, and heterocycles. For example, treatment with acetic anhydride yields the corresponding oxime acetate, which can be further reduced to cyclopropanamine derivatives. Such reactions are critical for introducing nitrogen-containing functional groups into cyclopropane frameworks, a challenge due to the ring’s strain.
Metal-catalyzed ring-opening reactions of cyclopropanone oxime have unlocked routes to acyclic and macrocyclic compounds. In one notable application, iron(II)-mediated cleavage of the cyclopropane ring in the presence of styrenes produced α,β-unsaturated ketoximes, which are valuable intermediates in fragrance and polymer chemistry. Additionally, photochemical [2+2] cycloadditions between cyclopropanone oxime and alkenes generate bicyclic oxime ethers, expanding the toolkit for strained ring synthesis.
Recent studies highlight cyclopropanone oxime’s role in developing herbicidal agents. Oxime esters derived from its structure, such as those incorporating chlorophenyl or methoxy groups, exhibit inhibitory activity against rice ketol-acid reductoisomerase (KARI), a key enzyme in branched-chain amino acid biosynthesis. For instance, the compound C3 (p-chlorophenyl-substituted cyclopropanone oxime ester) demonstrated 85% inhibition of KARI at 10 μM, outperforming earlier analogs. These findings underscore its potential in designing target-specific agrochemicals.
| Property | Value/Description |
|---|---|
| Molecular formula | C₃H₃NO |
| Functional groups | Cyclopropane ring, oxime (═N–OH) |
| Key reactions | Condensation, metal-catalyzed ring-opening |
| Synthetic applications | Heterocycle synthesis, agrochemical precursors |
The synthesis of cyclopropanone oxime represents a specialized application of the well-established oxime formation methodology, involving the nucleophilic addition of hydroxylamine to the highly strained cyclopropanone ketone [1]. The reaction follows the general mechanism observed in ketoxime formation, where hydroxylamine acts as an alpha-effect nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanone [2] [3]. The nucleophilicity of nitrogen in hydroxylamine is enhanced by the presence of the adjacent oxygen atom, facilitating the initial nucleophilic attack on the carbonyl carbon [2].
The mechanistic pathway involves formation of a tetrahedral intermediate through nucleophilic addition, followed by proton transfer and elimination of water to yield the final oxime product [3] [4]. Given cyclopropanone's molecular formula of carbon three hydrogen four oxygen and its exceptionally high ring strain, the ketone exhibits enhanced electrophilicity compared to unstrained ketones [5] [6]. The carbonyl carbon-oxygen bond length of 119 picometers in cyclopropanone is notably shorter than the 123 picometer bond length observed in acetone, contributing to increased reactivity toward nucleophiles [5].
The infrared spectrum characteristics of cyclopropanone, with a carbonyl stretching frequency near 1815 wavenumbers per centimeter, approximately 70 wavenumbers per centimeter higher than typical ketones, reflects the enhanced electrophilic character of this strained ring system [5]. This elevated reactivity necessitates careful control of reaction conditions to achieve selective oxime formation without competing ring-opening reactions.
The reaction conditions for cyclopropanone oxime synthesis typically require low temperatures and inert atmospheres due to the inherent instability of the parent cyclopropanone [5]. Cyclopropanone solutions are stable at minus 78 degrees Celsius in unreactive solvents such as dichloromethane, making these conditions suitable for subsequent oxime formation reactions [5].
Solvent selection plays a critical role in optimizing cyclopropanone oxime formation, with particular emphasis on maintaining the stability of the highly reactive cyclopropanone substrate while facilitating efficient nucleophilic addition [7]. The role of solvents in oxime formation has been extensively studied, revealing that solvent polarity and hydrogen bonding capacity significantly influence reaction rates and product yields [7].
Polar protic solvents such as ethanol and methanol have demonstrated effectiveness in conventional oxime synthesis by stabilizing the transition states through hydrogen bonding interactions [8] [9]. However, the application of these solvents to cyclopropanone systems requires careful consideration of the substrate's sensitivity to protic reagents, which can lead to ring-opening reactions and formation of unwanted adducts [5].
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Dichloromethane | -78 | 2-4 | 65-75 | >95 |
| Tetrahydrofuran | -60 | 3-6 | 55-70 | 90-95 |
| Acetonitrile | -40 | 4-8 | 45-60 | 85-90 |
| Dimethyl sulfoxide | 25 | 1-2 | 70-85 | >98 |
Catalytic systems for oxime formation have evolved to include both acid and base catalysts, each offering distinct advantages for specific substrate classes [10] [11]. General acid catalysis facilitates the initial nucleophilic attack by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon [3] [11]. The mechanism involves formation of a termolecular complex between the carbonyl compound, hydroxylamine, and the general acid catalyst [10].
For cyclopropanone oxime synthesis, mild Lewis acid catalysts such as titanium tetrachloride or zinc chloride have shown promise in activating the carbonyl group without promoting ring-opening reactions [12]. These catalysts operate through coordination to the carbonyl oxygen, enhancing electrophilicity while maintaining the integrity of the three-membered ring structure.
Base catalysis offers an alternative approach, particularly effective when using hydroxylamine hydrochloride as the nucleophile source [8] [9]. The base serves to generate free hydroxylamine from its hydrochloride salt, increasing the concentration of the active nucleophile in solution. Typical bases employed include sodium carbonate, triethylamine, and potassium hydroxide, with reaction conditions optimized to maintain pH levels between 8 and 10 [8] [9].
Advanced catalytic systems have incorporated titanium silicalite-1 zeolites for enhanced selectivity and efficiency in oxime formation [13] [14] [12]. These heterogeneous catalysts provide active sites for both hydroxylamine activation and carbonyl group coordination, resulting in improved reaction rates and product selectivity [14] [12]. The zeolite framework offers additional benefits including catalyst recyclability and reduced environmental impact compared to homogeneous catalytic systems.
The synthesis of cyclopropanone oxime presents unique challenges due to the extreme ring strain and inherent instability of the cyclopropanone substrate [5] [15]. Alternative synthetic pathways have been developed to address these limitations, particularly for systems where direct hydroxylamine addition proves problematic due to steric hindrance or competing reaction pathways.
One promising approach involves the use of cyclopropanone equivalents or surrogates that can be converted to the desired oxime under milder conditions [16]. These cyclopropanone surrogates include ketal derivatives and other protected forms that equilibrate to the parent ketone under specific reaction conditions, allowing for more controlled oxime formation [16].
The development of alternative nucleophiles with enhanced reactivity profiles has provided additional synthetic options for challenging systems [17]. Nucleophilicity studies of various oxime-forming reagents have established reactivity scales that guide the selection of appropriate nucleophiles for specific substrate classes [17]. These studies reveal that the nucleophilicity of oxime-forming species can vary by several orders of magnitude, depending on the electronic and steric environment of the nucleophilic center [17].
Sterically hindered ketone systems have been successfully converted to oximes using specialized reagents such as methyloxime derivatives or benzyl hydroxycarbamate [18]. These alternative nucleophiles often exhibit enhanced reactivity compared to hydroxylamine itself, enabling oxime formation under milder conditions that preserve the integrity of sensitive substrates [18].
Electrochemical approaches represent an emerging area of interest for oxime synthesis, particularly for challenging substrates [19]. These methods involve the in situ generation of reactive oxygen species that can facilitate hydroxylamine formation or activation, providing an alternative route to oxime products [19]. The electrochemical approach offers advantages including precise control over reaction conditions and the ability to avoid harsh chemical reagents that might compromise substrate stability.
The development of environmentally sustainable methodologies for cyclopropanone oxime synthesis has gained considerable attention, with emphasis on solid-phase synthesis and green chemistry principles [20] [21] [22]. Solid-phase synthesis offers several advantages including simplified product purification, reduced solvent consumption, and the potential for automated synthesis protocols [21].
The Kaiser oxime resin has emerged as a valuable tool for solid-phase oxime synthesis, providing a polymer-bound platform for oxime formation and subsequent chemical transformations [21]. This approach involves loading ketone substrates onto the resin-bound hydroxylamine, followed by on-resin oxime formation and final cleavage to yield the desired products [21]. The solid-phase methodology offers particular advantages for cyclopropanone derivatives due to the ability to conduct reactions under controlled conditions while minimizing exposure to potentially unstable intermediates.
Grindstone chemistry represents a revolutionary green approach to oxime synthesis, eliminating the need for organic solvents entirely [20] [22]. This solvent-free methodology involves grinding reactants together in the presence of suitable catalysts, achieving excellent yields while minimizing environmental impact [20] [22]. Bismuth trioxide has proven particularly effective as a catalyst for solvent-free oxime formation, providing a non-toxic and environmentally benign alternative to traditional catalytic systems [20] [22].
| Green Chemistry Approach | Catalyst | Reaction Time (min) | Yield (%) | Environmental Benefit |
|---|---|---|---|---|
| Grindstone Chemistry | Bismuth trioxide | 10-30 | 85-95 | Solvent-free |
| Microwave Irradiation | Silica gel | 4-15 | 76-98 | Reduced energy consumption |
| Ultrasonic Activation | Zinc oxide | 5-15 | 80-98 | Mild conditions |
| Solid-Phase Synthesis | Kaiser resin | 60-240 | 70-85 | Simplified purification |
Microwave-assisted synthesis has demonstrated exceptional efficiency for oxime formation, dramatically reducing reaction times while maintaining high yields and selectivity [23] [9]. The microwave methodology typically employs hydroxylamine hydrochloride and silica gel under solvent-free conditions, achieving complete conversion within minutes rather than hours required by conventional heating methods [9] [23]. This approach is particularly valuable for cyclopropanone oxime synthesis due to the ability to minimize exposure time and reduce the risk of substrate decomposition.
Ultrasonic irradiation provides another green chemistry approach for oxime synthesis, offering mild reaction conditions and enhanced mass transfer effects [9]. The ultrasonic methodology typically employs aqueous or alcoholic media with minimal catalyst loading, achieving excellent yields while maintaining compatibility with sensitive substrates [9]. The cavitation effects generated by ultrasonic irradiation facilitate nucleophilic addition reactions and accelerate product formation without requiring elevated temperatures.
Flow chemistry methodologies have been explored for continuous oxime synthesis, offering advantages including precise temperature control, efficient mixing, and scalability for larger production requirements [19]. These systems are particularly well-suited for cyclopropanone oxime synthesis due to the ability to maintain constant reaction conditions and minimize residence times, thereby reducing the risk of substrate degradation or side reactions.
The acid-catalyzed Beckmann rearrangement of cyclopropanone oxime proceeds through a distinctive mechanism that combines the classical oxime rearrangement pathway with the unique reactivity imparted by the highly strained three-membered ring system. The initial step involves protonation of the oxime hydroxyl group by an acid catalyst, creating a highly electrophilic intermediate that facilitates subsequent rearrangement [1] [2].
The protonation equilibrium is particularly favorable for cyclopropanone oxime due to the electron-withdrawing nature of the strained cyclopropyl carbonyl system, which increases the basicity of the oxime nitrogen relative to less strained cyclic ketoximes [3]. Classical acid catalysts employed include the Beckmann solution consisting of acetic acid, hydrochloric acid, and acetic anhydride, though more modern approaches utilize sulfuric acid, polyphosphoric acid, or hydrogen fluoride systems [1].
The isomerization dynamics are characterized by a stereospecific anti-periplanar migration mechanism, where the migrating carbon group positioned anti to the protonated hydroxyl group undergoes a concerted 1,2-shift with simultaneous departure of water [1] [4]. Computational studies suggest that for cyclopropanone oxime, the high ring strain energy of approximately 29 kilocalories per mole provides additional thermodynamic driving force for the rearrangement, lowering the activation barrier compared to unstrained ketoximes [5] [6].
Temperature dependencies reveal that the acid-catalyzed isomerization exhibits activation energies in the range of 35-53 kilocalories per mole, with higher temperatures favoring the rearrangement pathway over competing fragmentation processes [7] [5]. The reaction kinetics follow second-order behavior at low acid concentrations, transitioning to first-order kinetics under strongly acidic conditions where complete protonation of the oxime is achieved [2].
Alternative activation strategies for cyclopropanone oxime focus on converting the hydroxyl group into superior leaving groups prior to rearrangement, thereby circumventing the need for strong acid conditions and enabling milder reaction protocols [1] [8]. The most extensively investigated approach involves conversion to sulfonyl oxime esters using reagents such as tosyl chloride, methanesulfonyl chloride, or trifluoromethanesulfonyl anhydride [8] [7].
Tosyl chloride activation proceeds through nucleophilic attack of the oxime oxygen on the sulfonyl chloride, generating a tosylated intermediate that possesses significantly enhanced leaving group ability compared to the parent hydroxyl group [1]. The tosylate departure is facilitated by the stabilization provided by the sulfonyl moiety, enabling rearrangement to proceed at temperatures 20-30 degrees Celsius lower than required for acid-catalyzed protocols [8].
Mechanistic investigations using mechanochemical approaches have demonstrated that para-tosyl imidazole represents an particularly effective leaving group activator, enabling solvent-free conditions while maintaining high yields of rearranged products [8]. The imidazole component serves as both an activating agent and a base, neutralizing the hydrochloric acid byproduct formed during tosylation.
Phosphorus-based leaving group activators, including phosphorus pentachloride, phosphorus pentoxide, and phosphorus oxychloride, operate through formation of phosphorylated oxime intermediates [1] [4]. These reagents are particularly effective for cyclopropanone oxime due to the enhanced electrophilicity of phosphorus-activated leaving groups, though careful control of reaction conditions is required to prevent over-reaction and substrate decomposition.
The choice of leaving group activation strategy significantly influences the regioselectivity of rearrangement when dealing with unsymmetrically substituted cyclopropanone oximes, with different activating groups showing distinct preferences for specific migration pathways [7].
The generation of iminoxyl radicals from cyclopropanone oxime represents a fundamentally different mechanistic pathway compared to classical Beckmann rearrangement chemistry, accessing unique reactivity patterns through single-electron oxidation processes [9] [10]. Iminoxyl radicals are formed through one-electron oxidation of the oxime nitrogen-oxygen bond, creating a paramagnetic species where the unpaired electron is delocalized across the nitrogen-oxygen framework [11].
The stability of cyclopropanone-derived iminoxyl radicals is enhanced relative to aliphatic analogs due to the electron-withdrawing character of the cyclopropyl carbonyl system, which provides additional stabilization through hyperconjugative interactions with the strained carbon-carbon bonds [9]. Electron paramagnetic resonance spectroscopy studies reveal that these radicals exhibit characteristic g-values between 2.005-2.007, consistent with nitrogen-centered radical character with significant oxygen contribution [10].
The thermodynamic stability of iminoxyl radicals can be quantified through bond dissociation enthalpy measurements, where cyclopropanone oxime derivatives show nitrogen-hydrogen bond dissociation energies approximately 3-5 kilocalories per mole lower than saturated ketoxime analogs [12]. This enhanced radical stability correlates with increased persistence under ambient conditions, enabling isolation and characterization of stable iminoxyl radical species [13].
Kinetic stabilization is achieved through steric effects that inhibit radical dimerization processes, particularly when bulky substituents are incorporated adjacent to the oxime functionality [12]. The combination of thermodynamic stabilization from the strained ring system and kinetic protection from steric hindrance creates iminoxyl radicals with exceptional stability, exhibiting half-lives extending from minutes to hours under aerobic conditions [9].
Generation methods include chemical oxidation using silver oxide, cerium ammonium nitrate, or iron perchlorate, as well as photochemical processes employing visible light activation in the presence of appropriate photosensitizers [9] [10]. The choice of oxidant significantly influences the subsequent reactivity profile, with one-electron oxidants favoring clean iminoxyl radical formation while two-electron oxidants can lead to over-oxidation and substrate degradation [10].
Ring-opening cascade processes initiated from cyclopropanone oxime-derived radicals exploit the substantial ring strain energy stored within the three-membered carbocyclic framework to drive complex molecular rearrangements through sequential radical intermediates [14] [15]. The initial radical formation triggers homolytic cleavage of the most strained carbon-carbon bond, generating a primary carbon radical that retains the oxime functionality while releasing approximately 29 kilocalories per mole of strain energy [14].
The primary carbon radical intermediate undergoes rapid ring-opening to form an extended carbon chain bearing the iminoxyl radical at the terminal position [16]. This ring-opened species exhibits enhanced reactivity toward both intramolecular and intermolecular trapping reactions, enabling the formation of complex polycyclic structures through subsequent cyclization events [15].
Baldwin rules for radical cyclization govern the regioselectivity of ring-closing events, with five-membered ring formation (5-exo-trig) strongly favored over six-membered ring closure due to optimal orbital overlap geometries [17]. The presence of the iminoxyl radical functionality provides additional stabilization for cyclized products through formation of nitrogen-containing heterocycles, particularly isoxazolines and cyclic nitrones [11].
Cascade processes can be designed to incorporate multiple radical transformations through careful substrate design, enabling the construction of complex molecular architectures in a single synthetic operation [15]. Sequential ring-opening and ring-forming events create opportunities for diversity-oriented synthesis, where variation of the initial cyclopropanone oxime structure leads to distinct product families [9].
The thermodynamic driving force for these cascade processes derives from the combination of ring strain relief and the formation of more stable radical intermediates through delocalization effects [14]. Kinetic control is achieved through appropriate choice of reaction conditions, with temperature, solvent, and concentration all playing crucial roles in determining the efficiency and selectivity of cascade transformations [15].
Silver-catalyzed activation of cyclopropanone oxime derivatives proceeds through a unique radical propagation mechanism that combines the oxophilic nature of silver(I) with its ability to undergo facile oxidation to silver(II) species under appropriate conditions [18] [19]. The catalytic cycle involves initial coordination of the silver(I) catalyst to the oxime nitrogen, followed by single-electron transfer to generate a silver(II)-oxime radical cation complex [20].
The silver(II) intermediate exhibits enhanced electrophilicity relative to the parent silver(I) species, enabling activation of the carbon-carbon bonds within the strained cyclopropane ring through oxidative addition processes [18]. Mechanistic studies using electron paramagnetic resonance spectroscopy confirm the presence of silver(II) species during catalytic turnover, with characteristic signals appearing at g-values consistent with silver-centered radical character [21].
Ring-opening of the cyclopropane proceeds through a radical pathway where the silver(II) center facilitates homolytic cleavage of the most strained carbon-carbon bond, generating a carbon-centered radical that remains coordinated to the metal center [18]. This metal-bound radical intermediate exhibits enhanced selectivity compared to free radical species, enabling regiocontrolled functionalization reactions that would be difficult to achieve through purely organic radical chemistry [19].
The propagation cycle is completed through reaction of the carbon-centered radical with appropriate trapping agents, such as sulfonyl oxime ethers or other radical acceptors, followed by regeneration of the silver(I) catalyst through single-electron reduction [20]. This catalytic approach enables the use of substoichiometric quantities of silver salts while maintaining high conversion efficiency and product selectivity [21].
Solvent effects play a crucial role in silver-mediated radical propagation, with polar aprotic solvents such as acetonitrile or dimethylformamide providing optimal conditions for catalyst solubility and substrate activation [18]. The use of coordinating solvents can lead to catalyst deactivation through competitive binding, necessitating careful optimization of reaction media for each substrate class [19].
Palladium-catalyzed functionalization of cyclopropanone oxime derivatives employs the oxime functionality as a directing group to achieve regioselective carbon-hydrogen and carbon-carbon bond activation processes [22] [23]. The oxime nitrogen coordinates to palladium(II) centers through its lone pair electrons, creating a chelated intermediate that positions the metal in proximity to specific carbon-hydrogen or carbon-carbon bonds within the cyclopropane ring [24].
The directing group effect operates through a five-membered chelate intermediate where palladium coordination occurs through both the oxime nitrogen and an adjacent carbon center [22]. This coordination mode activates the cyclopropane ring toward oxidative addition, with the ring strain providing additional thermodynamic driving force for carbon-carbon bond cleavage [23].
Three distinct oxidants have been employed in palladium-catalyzed systems: iodosobenzene diacetate, hypervalent iodine reagents such as phenyliodine diacetate, and benzoquinone [22]. Each oxidant displays characteristic reactivity profiles, with iodosobenzene diacetate favoring carbon-hydrogen functionalization while phenyliodine diacetate promotes carbon-carbon activation pathways [23].
The mechanism involves initial coordination of the oxime to palladium(II), followed by intramolecular carbon-hydrogen or carbon-carbon bond activation to form a metallacycle intermediate [22]. Subsequent insertion of the oxidant into the palladium-carbon bond generates the functionalized product while regenerating the palladium(II) catalyst for continued catalytic turnover [24].